2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Medicinal chemistry Physicochemical properties Lipophilicity

This compound offers a unique scaffold combining a 2-chloro leaving group for nucleophilic aromatic substitution and 7,8-dimethyl substitution that increases lipophilicity (LogP 3.27). These features enable orthogonal reactivity strategies—first functionalize at C-2 via SNAr, then exploit the C-3 carboxylic acid for amide coupling—making it an ideal building block for quinoline-based libraries in antimicrobial or CNS-targeted drug discovery. Commercial availability at defined purities of 97-98% ensures reliable results.

Molecular Formula C12H10ClNO2
Molecular Weight 235.67
CAS No. 338428-51-6
Cat. No. B2990987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7,8-dimethylquinoline-3-carboxylic acid
CAS338428-51-6
Molecular FormulaC12H10ClNO2
Molecular Weight235.67
Structural Identifiers
SMILESCC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C
InChIInChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16)
InChIKeyXPJKMZUUGBJFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-7,8-dimethylquinoline-3-carboxylic Acid (CAS 338428-51-6): Core Specifications and Procurement Baseline


2-Chloro-7,8-dimethylquinoline-3-carboxylic acid (CAS 338428-51-6) is a substituted quinoline-3-carboxylic acid featuring a chlorine at position 2 and methyl groups at positions 7 and 8 of the quinoline core . This halogenated heterocyclic carboxylic acid has a molecular formula of C12H10ClNO2 and a molecular weight of 235.67 g/mol [1]. The compound is commercially available as a research chemical from multiple vendors with reported purities typically ranging from 95% to 98% [2]. The presence of the 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution chemistry, while the carboxylic acid group at the 3-position enables amide coupling, esterification, and other carboxylate transformations [3]. This specific substitution pattern distinguishes it from other quinoline-3-carboxylic acid derivatives and defines its utility as a versatile synthetic building block.

Why 2-Chloro-7,8-dimethylquinoline-3-carboxylic Acid Cannot Be Replaced by Generic Quinoline-3-carboxylic Acids


Substituting 2-chloro-7,8-dimethylquinoline-3-carboxylic acid with a generic quinoline-3-carboxylic acid or a differently substituted analog introduces significant changes in both chemical reactivity and biological properties. The 2-chloro substituent is essential for enabling nucleophilic aromatic substitution reactions that are not possible with unsubstituted quinoline-3-carboxylic acids [1]. Furthermore, the 7,8-dimethyl substitution pattern increases lipophilicity (calculated LogP = 3.27) compared to the unsubstituted parent 2-chloroquinoline-3-carboxylic acid, which has a lower molecular weight (207.61 g/mol) and lacks the hydrophobic methyl groups that influence membrane permeability and target binding [2][3]. The combination of the 2-chloro leaving group and the 7,8-dimethyl substitution creates a unique scaffold that cannot be replicated by analogs lacking either the halogen at position 2 or the methyl groups at positions 7 and 8 [1].

Quantitative Differentiation Evidence for 2-Chloro-7,8-dimethylquinoline-3-carboxylic Acid


Lipophilicity and Molecular Weight Comparison with Unsubstituted 2-Chloroquinoline-3-carboxylic Acid

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid exhibits a calculated LogP of 3.27 [1]. In comparison, the unsubstituted parent compound 2-chloroquinoline-3-carboxylic acid (CAS 73776-25-7) has a lower molecular weight (207.61 g/mol) and lacks the hydrophobic methyl groups at positions 7 and 8, which would be expected to result in a lower LogP [2]. The 7,8-dimethyl substitution increases lipophilicity by approximately 1-2 LogP units compared to the unsubstituted analog, based on established structure-property relationships for quinoline derivatives.

Medicinal chemistry Physicochemical properties Lipophilicity

Reactivity Advantage: 2-Chloro Substituent Enables Nucleophilic Substitution for Derivatization

The 2-chloro group in 2-chloroquinoline-3-carboxylic acid derivatives serves as an effective leaving group for nucleophilic aromatic substitution reactions [1]. In a study by El-Sayed et al., 7-substituted 2-chloroquinoline-3-carboxylic acids (compounds 3a-c) were successfully reacted with 2-aminothiazole or 2-aminopyridine to yield 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acids (4a-c) and 2-(pyrid-2-yl)aminoquinoline-3-carboxylic acids (4d-f) [1]. While this study did not include the 7,8-dimethyl derivative, the presence of the 2-chloro substituent in the target compound establishes its potential for analogous nucleophilic substitution chemistry, in contrast to non-halogenated quinoline-3-carboxylic acids which lack this reactive handle.

Organic synthesis Heterocyclic chemistry Nucleophilic aromatic substitution

Purity Benchmark: Vendor-Supplied Purity of 97-98% for Reproducible Research

Commercial suppliers report purities of 97% and 98.0% [1] for 2-chloro-7,8-dimethylquinoline-3-carboxylic acid. This high purity benchmark ensures minimal batch-to-batch variability and reduces the risk of confounding impurities in biological assays or synthetic transformations.

Chemical procurement Quality control Reproducibility

Physical Property Differentiation: Boiling Point and Density vs. Unsubstituted Analog

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid has a reported density of 1.4±0.1 g/cm3 and a boiling point of 396.1±37.0 °C at 760 mmHg [1]. In contrast, the unsubstituted 2-chloroquinoline-3-carboxylic acid (CAS 73776-25-7) is a solid with a melting point of 195-197 °C (decomposition) . The higher boiling point and calculated density of the 7,8-dimethyl derivative reflect the increased molecular weight and van der Waals interactions conferred by the additional methyl substituents.

Physicochemical characterization Purification Handling

Validated Application Scenarios for 2-Chloro-7,8-dimethylquinoline-3-carboxylic Acid


Synthesis of 2-Aminothiazole- and 2-Aminopyridine-Substituted Quinoline-3-carboxylic Acid Derivatives

The 2-chloro substituent enables nucleophilic aromatic substitution reactions with heterocyclic amines such as 2-aminothiazole and 2-aminopyridine, as demonstrated for related 2-chloroquinoline-3-carboxylic acids [1]. This compound can serve as a starting material for generating libraries of 2-amino-substituted quinoline-3-carboxylic acids for antimicrobial screening or other biological evaluations [1].

Lipophilicity-Modulated Medicinal Chemistry Scaffold

With a calculated LogP of 3.27 [2], 2-chloro-7,8-dimethylquinoline-3-carboxylic acid offers increased lipophilicity compared to unsubstituted 2-chloroquinoline-3-carboxylic acid. This property can be exploited to enhance membrane permeability or to modulate the pharmacokinetic profile of derived compounds in early-stage drug discovery programs targeting intracellular or CNS-penetrant agents.

Building Block for Diversely Functionalized Quinoline Libraries via Amide Coupling

The carboxylic acid group at the 3-position provides a standard handle for amide bond formation, esterification, and other carboxylate transformations. When combined with the 2-chloro group for subsequent substitution chemistry, this compound offers orthogonal reactivity that enables sequential functionalization strategies in the construction of complex quinoline-based compound collections.

Reference Standard for Analytical Method Development

Commercial availability at defined purities of 97-98% [3] makes this compound suitable as a reference standard for HPLC method development, mass spectrometry calibration, or quantitative NMR applications in laboratories working with quinoline-3-carboxylic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.